molecular formula C10H15N3OS B034009 (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide CAS No. 106006-85-3

(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide

Cat. No.: B034009
CAS No.: 106006-85-3
M. Wt: 225.31 g/mol
InChI Key: VVPFOYOFGUBZRY-ZCFIWIBFSA-N
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Description

®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is a chiral compound with a unique structure that includes a tetrahydrobenzo[d]thiazole ring. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide typically involves the following steps:

    Formation of the Tetrahydrobenzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Propionamide Group: This step involves the acylation of the amino group with propionyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the tetrahydrobenzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for further investigation in drug discovery.

Medicine

In medicine, ®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory and anti-cancer properties, among other activities.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: This compound shares a similar tetrahydrobenzo ring structure but differs in the heteroatom present in the ring.

    2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene: This compound contains a selenium atom instead of sulfur in the ring structure.

Uniqueness

®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is unique due to its specific combination of functional groups and chiral center

Properties

IUPAC Name

N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPFOYOFGUBZRY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649598
Record name N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106006-85-3
Record name N-[(6R)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106006-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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